

solubility profile of (R)-3-(p-Methylphenyl)-beta-alanine in various solvents

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Compound of Interest

Compound Name: (R)-3-(p-Methylphenyl)-beta-alanine

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Foreword: Unveiling the Solubility Landscape of a Key Chiral Building Block

(R)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic amino acid, represents a critical structural motif in the development of novel therapeutics. Its incorporation into peptide-based drugs and other pharmacologically active molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.^{[1][2]} This guide, intended for researchers and drug development professionals, provides a comprehensive framework for understanding and experimentally determining the solubility profile of (R)-3-(p-Methylphenyl)-β-alanine. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, details robust experimental methodologies, and presents an illustrative solubility profile based on the compound's structural characteristics and data from analogous molecules.

The Theoretical Bedrock: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified,

understanding.[3] For (R)-3-(p-Methylphenyl)- β -alanine, a molecule possessing both polar (amino and carboxylic acid groups) and non-polar (p-methylphenyl group) regions, its solubility is a nuanced balance of several factors.

- **Solute-Solvent Interactions:** The polar functional groups of (R)-3-(p-Methylphenyl)- β -alanine can form hydrogen bonds and dipole-dipole interactions with polar solvents like water, methanol, and ethanol.[4][5] Conversely, the non-polar p-methylphenyl group will have more favorable van der Waals interactions with non-polar solvents such as hexane or toluene.[3] The overall solubility will depend on the dominant character of these interactions. Due to the presence of the ionizable amino and carboxyl groups, the molecule exists as a zwitterion at its isoelectric point, which generally enhances its solubility in polar protic solvents.[6]
- **Solvent Properties:** The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical determinants of solubility.[3][7] A solvent's ability to solvate the ions or polar groups of the solute plays a significant role in overcoming the lattice energy of the solid crystal.
- **Temperature:** The solubility of most solid organic compounds in liquid solvents increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to break the solute-solute and solvent-solvent interactions, facilitating dissolution.[3] However, the extent of this increase can vary significantly between different solute-solvent systems.[9]
- **pH of the Medium:** For ionizable compounds like (R)-3-(p-Methylphenyl)- β -alanine, the pH of the aqueous medium is a critical factor. The solubility of such compounds is lowest at their isoelectric point and increases as the pH moves away from this point, due to the formation of more soluble anionic or cationic species.
- **Crystal Structure (Polymorphism):** The solid-state properties of the compound, including its crystal lattice energy, can significantly impact solubility.[1] Different polymorphic forms of the same compound can exhibit different solubilities.

Physicochemical Properties of (R)-3-(p-Methylphenyl)- β -alanine

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

Property	Value/Information	Source
Molecular Formula	$C_{10}H_{13}NO_2$	[11]
Molecular Weight	179.22 g/mol	[11]
Appearance	Likely a white to off-white crystalline solid	Inferred from similar compounds
Storage Temperature	Room temperature, in a dark, inert atmosphere	[11] [12]
Predicted LogP	-1.4 (for the parent compound DL-beta-Phenylalanine)	[13]

The predicted LogP value suggests a preference for hydrophilic environments, which is consistent with the presence of the polar amino and carboxyl groups.

Illustrative Solubility Profile

While specific quantitative data for (R)-3-(p-Methylphenyl)-β-alanine is not readily available in the public domain, an illustrative solubility profile can be constructed based on the behavior of structurally similar compounds like β-alanine and phenylalanine derivatives.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Table 1: Illustrative Solubility of (R)-3-(p-Methylphenyl)-β-alanine in Various Solvents at 25°C

Solvent	Solvent Type	Expected Solubility	Rationale
Water	Polar Protic	Moderately Soluble	<p>The polar amino and carboxylic acid groups will interact favorably with water through hydrogen bonding.</p> <p>The non-polar phenyl group will decrease solubility compared to smaller amino acids.</p> <p>[16]</p>
Methanol	Polar Protic	Soluble	<p>Similar to water, methanol can form hydrogen bonds with the solute.</p> <p>[19]</p>
Ethanol	Polar Protic	Moderately Soluble	<p>The slightly lower polarity of ethanol compared to methanol may result in slightly lower solubility.</p> <p>[19]</p>
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	<p>DMSO is a strong hydrogen bond acceptor and can effectively solvate the polar groups of the molecule.</p> <p>[20][21]</p>
N,N-Dimethylformamide (DMF)	Polar Aprotic	Soluble	<p>Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds.</p> <p>[21]</p>
Acetone	Polar Aprotic	Sparingly Soluble	<p>Acetone is less polar than DMSO and DMF,</p>

			which may lead to lower solubility. [18]
Dichloromethane (DCM)	Non-polar	Poorly Soluble	The non-polar nature of DCM makes it a poor solvent for the polar functional groups of the amino acid.
Hexane	Non-polar	Insoluble	The significant difference in polarity between hexane and the solute will result in very low solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and straightforwardness.[\[22\]](#)[\[23\]](#) [\[24\]](#)

The Shake-Flask Method: Protocol

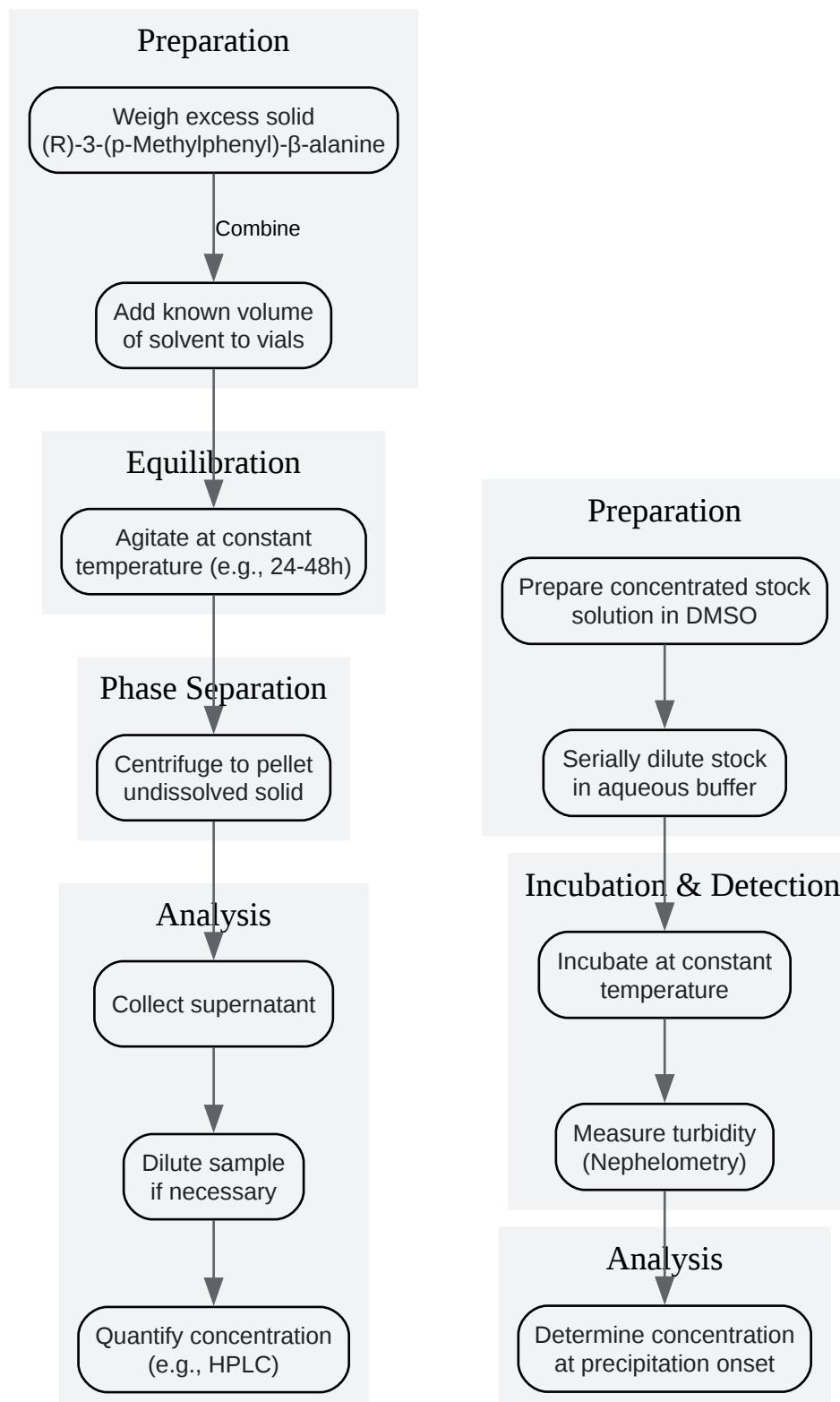
This protocol outlines the steps for determining the thermodynamic solubility of (R)-3-(p-Methylphenyl)-β-alanine.

Materials and Equipment:

- (R)-3-(p-Methylphenyl)-β-alanine (high purity)
- Selected solvents (analytical grade)
- Vials with screw caps
- Orbital shaker with temperature control

- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.[22]

Workflow Diagram:

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